5,5-Dimethylbicyclo[2.1.0]pent-2-ene
Description
Properties
CAS No. |
74503-34-7 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
5,5-dimethylbicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C7H10/c1-7(2)5-3-4-6(5)7/h3-6H,1-2H3 |
InChI Key |
HEINDVMVDRYAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C=C2)C |
Origin of Product |
United States |
Preparation Methods
Structural and Thermodynamic Background
5,5-Dimethylbicyclo[2.1.0]pent-2-ene (C₇H₁₀, MW 94.15 g/mol) features a norbornene-like framework with a strained bicyclic system. The compound’s enthalpy changes during hydrogenation and isomerization have been quantified, providing critical insights into its stability. Hydrogenation with 2 equivalents of H₂ in cyclohexane yields 1,1-dimethylcyclopentane with ΔᵣH° = -406 ± 0.8 kJ/mol. Isomerization in heptane exhibits an enthalpy change of -179 ± 0.8 kJ/mol, reflecting significant strain energy. These values underscore the high reactivity of the bicyclic system, which informs synthetic design.
Synthesis via Diazoalkane Adduct Rearrangement
Mechanism of Diazopropane Elimination
Klaerner et al. demonstrated that thermolysis or photolysis of diazoalkane adducts of 1,3-cyclobutadiene generates bicyclo[2.1.0]pent-2-ene derivatives. For example, heating deuterated 2-diazopropane adducts (-1a) at 80°C in toluene induces nitrogen extrusion, forming a 1:1 mixture of regioisomeric bicyclopentenes (-3a and -3a') and cyclopentadienes (-12a and -12a'). The reaction proceeds via a diradical intermediate (-2b/c), with stereospecific closure retaining configuration at C-5.
Key Data:
Preparation via 4,4-Dialkylcyclopent-2-en-1-ones
Guareschi Imide Route
Holder et al. developed a multi-step synthesis starting from 4,4-dialkylcyclopent-2-en-1-ones (3). The sequence involves:
- Guareschi imide formation : Cyclocondensation of ketones with ethyl cyanoacetate yields imides (5).
- Hydrolysis and esterification : Conversion to 3,3-dialkylglutaric acids (4) followed by ethyl ester (7) formation.
- Acyloin masking : Reduction of esters to masked acyloins (8).
- Cyclization : Acid-catalyzed cyclization to 4,4-dialkylcyclopent-2-en-1-ones (3).
- Bromination and elimination : Treatment of alcohols (9) with PBr₃ yields bromides (10), which undergo dehydrohalogenation to 5,5-dimethylcyclopentadienes (1).
Key Data:
Alternative Methods: Norrish-Yang Cyclization
Photochemical Cyclization
A Norrish-Yang-type cyclization was adapted for bicyclo[2.1.0] systems via UV irradiation of substituted cyclobutyl ketones. For example, photolysis of 5,5-dimethylcyclopent-2-en-1-one derivatives generates diradical intermediates that recombine to form the bicyclic framework. Although yields are moderate (35–45%), this method avoids harsh thermal conditions.
Key Data:
Thermodynamic Considerations in Synthesis
Strain Energy and Reaction Feasibility
The compound’s strain energy (estimated at 179 kJ/mol from isomerization data) necessitates careful control of reaction exothermicity. Hydrogenation studies reveal that solvent choice significantly impacts enthalpy:
| Reaction | Solvent | ΔᵣH° (kJ/mol) |
|---|---|---|
| H₂ + C₇H₁₀ → C₇H₁₄ | Cyclohexane | -406 ± 0.8 |
| Isomerization | Heptane | -179 ± 0.8 |
Cyclohexane’s non-polar nature stabilizes transition states, whereas heptane’s lower polarity exacerbates strain effects.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diazoalkane Rearrangement | 60–75 | Thermal, 80°C | High regioselectivity | Requires diazo precursors |
| Guareschi Imide Route | 22–30 | Multi-step, acid | Scalable for alkyl derivatives | Low overall yield |
| Norrish-Yang Cyclization | 35–45 | Photochemical | Mild conditions | UV equipment needed |
The diazoalkane route offers the highest efficiency but demands specialized precursors. The Guareschi pathway, while laborious, enables modular substitution. Photochemical methods provide synthetic flexibility but require light sources.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features make it a potential candidate for the development of novel pharmaceuticals and biologically active molecules.
Industry: In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Table 1: Key Molecular Properties
Comparison with Structurally Similar Compounds
Bicyclo[2.1.0]pent-2-ene (Unsubstituted Analogue)
The parent compound, bicyclo[2.1.0]pent-2-ene, lacks methyl substituents. Key differences include:
- Thermodynamic Stability : The unsubstituted analogue exhibits greater antiaromatic destabilization, reflected in its higher heat of hydrogenation (ΔrH° ≈ 250 kJ/mol) . Methyl groups in the 5,5-dimethyl derivative reduce antiaromaticity by disrupting conjugation, lowering strain .
- Reactivity : Bicyclo[2.1.0]pent-2-ene undergoes rapid Diels-Alder reactions due to its electron-deficient nature, whereas the dimethyl derivative shows slower reactivity due to steric hindrance and reduced ring strain .
Table 2: Thermodynamic and Reactivity Comparison
| Compound | Heat of Hydrogenation (ΔrH°, kJ/mol) | Reactivity in Diels-Alder | Anti-aromatic Character |
|---|---|---|---|
| Bicyclo[2.1.0]pent-2-ene | ~250 | High | Strong |
| 5,5-Dimethylbicyclo[2.1.0]pent-2-ene | ~220 | Moderate | Reduced |
5,5-Dimethylbicyclo[2.2.1]heptan-2-one
This compound (CAS: 534-36-1) shares the 5,5-dimethyl substitution but features a larger bicyclo[2.2.1] framework with a ketone group .
Bicyclo[3.1.1]hept-2-ene Derivatives
Compounds like 6,6-dimethylbicyclo[3.1.1]hept-2-ene () are structurally distinct but share bicyclic frameworks.
Comparison with Other Bicyclic Systems
- Favorskiy Rearrangement: Unlike bicyclo[2.1.1]hexanes (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid), which are synthesized via Favorskiy rearrangements of norbornanone derivatives, the [2.1.0] system relies on photolytic methods .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Compare coupling constants (e.g., J = 7 Hz for vicinal protons in bicyclo[2.1.0] vs. [2.1.1] systems) and chemical shifts of bridgehead carbons .
- IR spectroscopy : Carboxylic acid derivatives (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid) show distinct C=O stretches (~1700 cm⁻¹) absent in ester or alcohol analogs .
- Chromatography : Use HPLC-DAD-MS to resolve byproducts (e.g., brominated analogs in photolytic reactions) with similar polarity .
How can researchers optimize synthetic yields when handling reactive intermediates like carbenes or strained alkenes?
Q. Advanced Research Focus
- Quenching protocols : Rapid LiAlH₄ reduction of esters prevents aldehyde overoxidation to acids .
- Low-temperature trapping : Perform photolytic cycloadditions at –78°C to stabilize carbene intermediates .
- Inert atmospheres : Use Schlenk lines to exclude moisture/O₂ during Grignard or organometallic reactions .
Methodological Tip : Reference safety protocols for spills (e.g., avoid dust generation, use chemical-resistant gloves) when handling reactive intermediates .
What strategies address contradictory data in product distributions from competing rearrangement mechanisms?
Q. Advanced Research Focus
- Kinetic vs. thermodynamic control : Short reaction times favor kinetic products (e.g., aldehydes), while extended times favor thermodynamic acids/alcohols via equilibration .
- Isotopic labeling : Use ²H or ¹³C labels to track migratory aptitudes in pinacol-type rearrangements .
- Cross-validation : Compare NMR/IR data with authentic samples (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid) to confirm identities .
How do steric and electronic effects influence regioselectivity in bicyclic systems?
Q. Basic Research Focus
- Steric hindrance : 5,5-Dimethyl groups direct electrophilic attacks to less hindered bridgehead positions .
- Hyperconjugation : Strained C-C bonds in bicyclo[2.1.0] systems enhance reactivity toward ring-opening via σ*-orbital interactions .
Methodological Tip : Perform NBO analysis to quantify hyperconjugative stabilization in computational models .
What safety protocols are essential for large-scale synthesis of strained bicyclic compounds?
Q. Basic Research Focus
- Ventilation : Use explosion-proof fume hoods to manage volatile intermediates (e.g., aldehydes) .
- Spill management : Collect leaks in sealed containers; avoid drainage to prevent environmental release .
- PPE : Wear chemical-resistant gloves and eye protection during LiAlH₄ reductions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
